

Application Notes: Employing Neoechinulin A in Apoptosis Induction Assays

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Compound of Interest

Compound Name: *neoechinulin A*

Cat. No.: B1244200

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Introduction

Neoechinulin A is a diketopiperazine-type indole alkaloid, a secondary metabolite isolated from fungi of the *Aspergillus* and *Microsporum* species.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Notably, in the context of cancer research, **neoechinulin A** has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[3] Its mechanism of action involves the modulation of key regulatory proteins in the apoptotic cascade, making it a valuable tool for studying cell death pathways and a potential lead compound for developing novel anticancer therapeutics.

These application notes provide a summary of the known effects of **neoechinulin A** on apoptosis induction, detailed protocols for relevant assays, and a schematic overview of its signaling pathway.

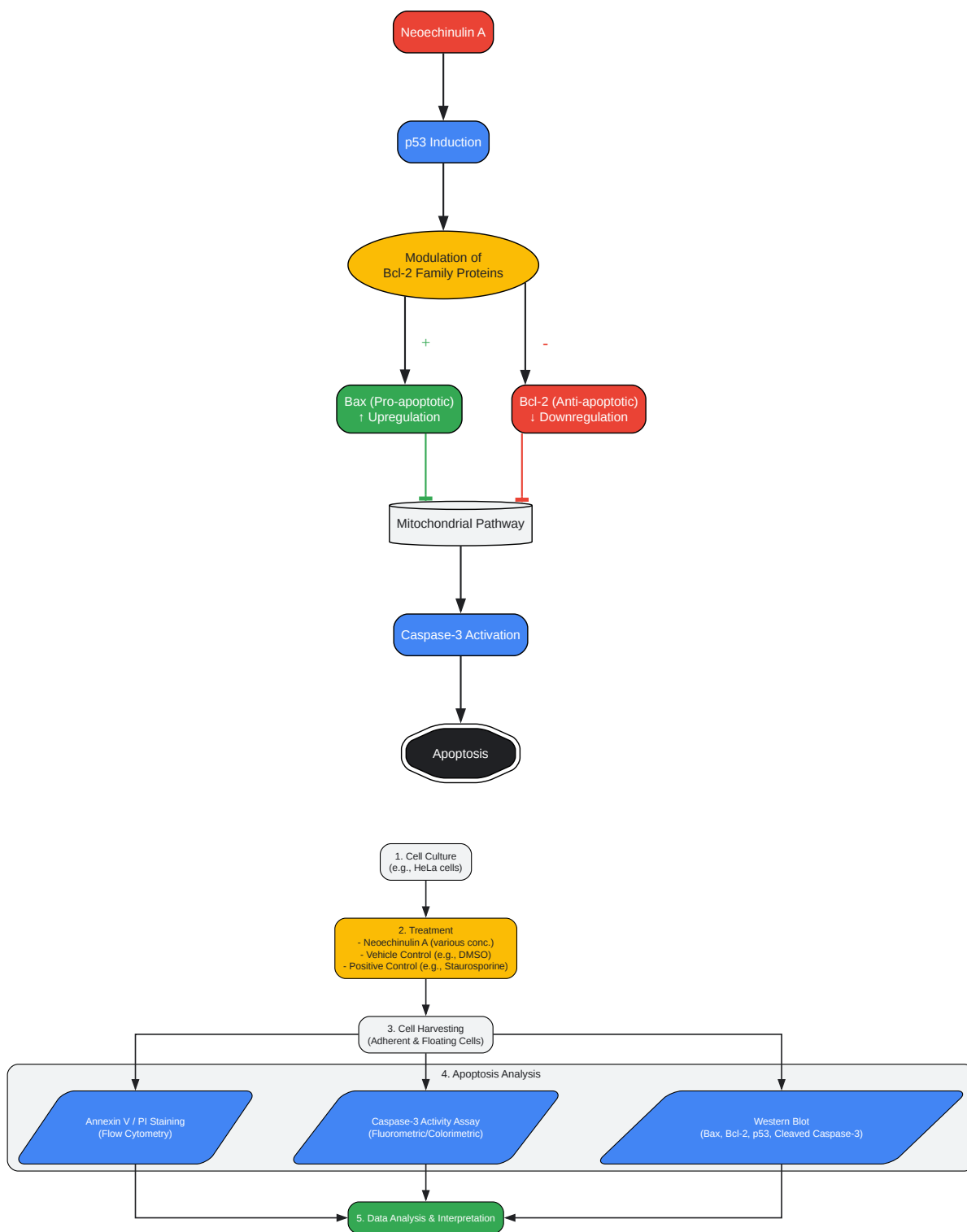
Quantitative Data Summary

The pro-apoptotic efficacy of **neoechinulin A** has been quantified in several studies. The following table summarizes the key findings in human cervical cancer (HeLa) cells, providing researchers with essential data for experimental design.

Cell Line	Compound	Parameter	Value	Effect	Reference
HeLa	Neoechinulin A	IC50	1.25–10 μ M	Proliferation Inhibition / Apoptosis Induction	[1]
HeLa	Neoechinulin A	Protein Expression	-	Upregulation of Bax	[1]
HeLa	Neoechinulin A	Protein Expression	-	Downregulation of Bcl-2	[1]
HeLa	Neoechinulin A	Protein Expression	-	Induction of p53	[1]
HeLa	Neoechinulin A	Caspase Activity	-	Activation of Caspase-3 cascade	[1][3]

Signaling Pathway of Neoechinulin A-Induced Apoptosis

Neoechinulin A initiates apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.[1] The process is initiated by the upregulation of the tumor suppressor protein p53.[1][3] Activated p53 subsequently modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1][4] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[1][5][6]



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